Diethyl 2-methyl-3-oxopentanedioate
CAS No.: 16631-18-8
Cat. No.: VC7951587
Molecular Formula: C10H16O5
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16631-18-8 |
|---|---|
| Molecular Formula | C10H16O5 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | diethyl 2-methyl-3-oxopentanedioate |
| Standard InChI | InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3 |
| Standard InChI Key | FCKSNVVXZMPTAQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Diethyl 2-methyl-3-oxopentanedioate (IUPAC: diethyl 2-methyl-3-oxopentanedioate) is a diester derivative of 2-methyl-3-oxopentanedioic acid. Its molecular formula is C₁₀H₁₆O₅, with a molecular weight of 216.23 g/mol . Key structural features include:
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Two ethyl ester groups at positions 1 and 5.
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A methyl substituent at position 2.
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A keto group at position 3.
Table 1: Key Physicochemical Properties
The compound’s reactivity is influenced by its electrophilic keto group and the electron-withdrawing ester moieties, making it amenable to nucleophilic additions and condensations .
Synthesis and Manufacturing
While direct synthesis protocols for diethyl 2-methyl-3-oxopentanedioate are sparsely documented, analogous compounds (e.g., dimethyl 3-oxoglutarate) are typically synthesized via esterification or Claisen condensation routes . A plausible method involves:
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Esterification of 2-methyl-3-oxopentanedioic acid with ethanol under acidic catalysis.
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Purification via vacuum distillation or recrystallization to isolate the diethyl ester .
Alternative approaches may leverage transesterification of methyl esters with ethanol or reaction of diketene derivatives with alcohols . Industrial-scale production often prioritizes solvent efficiency and yield optimization, with chlorinated hydrocarbons (e.g., methylene chloride) employed to minimize side reactions .
Applications in Chemical Synthesis
Diethyl 2-methyl-3-oxopentanedioate is primarily utilized as a building block in heterocyclic chemistry:
Pharmaceutical Intermediates
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Pyridopyrimidines: The compound participates in cyclocondensation reactions with guanidine derivatives to form substituted pyridopyrimidine cores, which exhibit antimicrobial and anticancer activities .
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Calpain Inhibitors: Its keto-ester functionality enables integration into peptidomimetic structures targeting protease enzymes .
Organocatalysis
In asymmetric synthesis, the compound’s rigid structure aids in the formation of chiral centers, particularly in Michael addition and aldol condensation reactions .
Table 2: Notable Derivatives and Their Applications
| Derivative | Application | Source |
|---|---|---|
| Pyrimido[4,5-c]pyridazines | DHPS enzyme inhibition | |
| Ethyl 2-ethoxycarbonylpropionate | Antiviral agent synthesis |
Research Advancements
Recent studies highlight its role in structure-activity relationship (SAR) optimizations:
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Enzyme Inhibition: Modifications at the methyl and keto positions enhance binding affinity to dihydropteroate synthase (DHPS), a target in antibacterial drug discovery .
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Thermodynamic Profiling: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies reveal that demethylated analogs exhibit improved entropic binding contributions .
Comparative Analysis with Analogous Esters
Table 3: Comparative Reactivity of Oxopentanedioate Esters
| Compound | Reactivity with Guanidine | Yield (%) | Source |
|---|---|---|---|
| Diethyl 2-methyl-3-oxopentanedioate | Moderate | 45–60 | |
| Dimethyl 3-oxoglutarate | High | 70–85 | |
| Diethyl oxalpropionate | Low | 30–40 |
Ethyl esters generally offer enhanced solubility in organic solvents compared to methyl analogs, facilitating reactions in non-polar media .
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